
2-(3,4-Dimethoxyphenyl)-1,2,3,4-tetrahydroquinolin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-Dimethoxyphenyl)-1,2,3,4-tetrahydroquinolin-4-amine is a chemical compound that belongs to the class of tetrahydroquinolines. This compound is characterized by the presence of a 3,4-dimethoxyphenyl group attached to a tetrahydroquinoline scaffold. Tetrahydroquinolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
準備方法
The synthesis of 2-(3,4-Dimethoxyphenyl)-1,2,3,4-tetrahydroquinolin-4-amine can be achieved through various synthetic routes. One common method involves the Pictet-Spengler reaction, where a 3,4-dimethoxyphenylacetaldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring. Another approach is the reduction of a corresponding quinoline derivative using hydrogenation or other reducing agents .
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis.
化学反応の分析
2-(3,4-Dimethoxyphenyl)-1,2,3,4-tetrahydroquinolin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert quinoline derivatives back to tetrahydroquinolines. Hydrogenation using palladium on carbon is a typical method.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions. Reagents such as sodium hydride and alkyl halides are often used.
Coupling Reactions: Suzuki-Miyaura coupling can be employed to introduce various substituents on the phenyl ring.
科学的研究の応用
2-(3,4-Dimethoxyphenyl)-1,2,3,4-tetrahydroquinolin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infections.
作用機序
The mechanism of action of 2-(3,4-Dimethoxyphenyl)-1,2,3,4-tetrahydroquinolin-4-amine involves its interaction with specific molecular targets. It can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger therapeutic effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .
類似化合物との比較
2-(3,4-Dimethoxyphenyl)-1,2,3,4-tetrahydroquinolin-4-amine can be compared with other similar compounds, such as:
3,4-Dimethoxyphenethylamine: This compound is structurally similar but lacks the tetrahydroquinoline ring.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound contains a triazole ring and is studied for its potential bioactive properties.
The uniqueness of this compound lies in its tetrahydroquinoline scaffold, which imparts distinct biological activities and chemical reactivity compared to its analogs.
特性
分子式 |
C17H20N2O2 |
|---|---|
分子量 |
284.35 g/mol |
IUPAC名 |
2-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydroquinolin-4-amine |
InChI |
InChI=1S/C17H20N2O2/c1-20-16-8-7-11(9-17(16)21-2)15-10-13(18)12-5-3-4-6-14(12)19-15/h3-9,13,15,19H,10,18H2,1-2H3 |
InChIキー |
QLDVOHTWZFLWFU-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C2CC(C3=CC=CC=C3N2)N)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Indeno[2,1-b]pyran-9-carboxaldehyde, 4-methyl-2-phenyl-](/img/structure/B11839652.png)
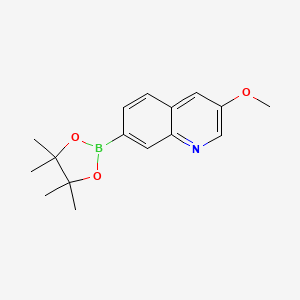
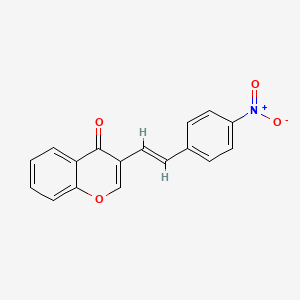
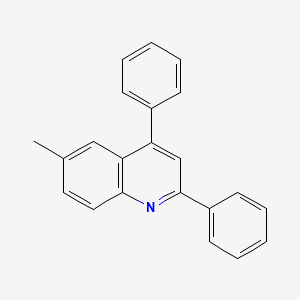
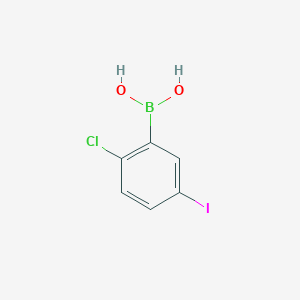

![4-Chloro-1-cyclopentyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11839712.png)
![Methyl 6-bromo-5-methylbenzo[b]thiophene-4-carboxylate](/img/structure/B11839714.png)
![tert-Butyl 9-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate](/img/structure/B11839721.png)
![(S)-Ethyl 2',3',4',9'-tetrahydrospiro[cyclobutane-1,1'-pyrido[3,4-B]indole]-3'-carboxylate](/img/structure/B11839739.png)
![Thieno[2,3-b]pyridine, 4-chloro-2-iodo-](/img/structure/B11839742.png)
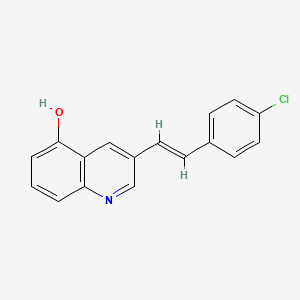
![Methyl 2-(2-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate](/img/structure/B11839762.png)
